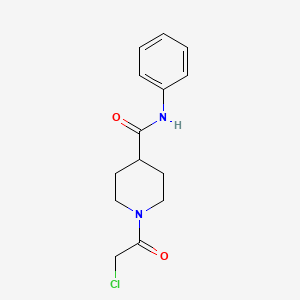
1-(2-chloroacetyl)-N-phenylpiperidine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-chloroacetyl)-N-phenylpiperidine-4-carboxamide is a synthetic organic compound that belongs to the class of chloroacetamides. This compound is characterized by the presence of a chloroacetyl group attached to a piperidine ring, which is further substituted with a phenyl group and a carboxamide group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
作用机制
Target of Action
Compounds with a piperidine nucleus, such as this one, have been found to exhibit a wide range of biological activities .
Mode of Action
It’s worth noting that compounds with a piperidine nucleus are known to interact with various biological targets, leading to a range of effects .
Biochemical Pathways
Piperidine derivatives have been associated with various biological pathways, depending on their specific structural features .
Result of Action
Compounds with a piperidine nucleus have been associated with a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
生化分析
Biochemical Properties
It is known that the compound is a derivative of piperidine . Piperidine derivatives have been found to interact with various enzymes and proteins
Cellular Effects
Compounds that interact with the colchicine binding site of tubulin, such as 1, 2-dihydropyrido [3, 4-b] pyrazines, have been found to inhibit tubulin polymerization . This suggests that 1-(2-chloroacetyl)-N-phenylpiperidine-4-carboxamide may have similar effects on cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known that chloroacetyl chloride, a related compound, is a bifunctional compound that can form esters and amides, suggesting potential binding interactions with biomolecules
Temporal Effects in Laboratory Settings
The compound has been synthesized from L-proline and chloroacetyl chloride, suggesting that it may be stable under certain conditions .
Metabolic Pathways
It is known that the compound is a derivative of piperidine , which is involved in various metabolic pathways .
Transport and Distribution
It is known that chloroacetyl chloride, a related compound, is a bifunctional compound that can form esters and amides , suggesting potential interactions with transporters or binding proteins.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-chloroacetyl)-N-phenylpiperidine-4-carboxamide typically involves the chloroacetylation of a piperidine derivative. One common method includes the reaction of N-phenylpiperidine-4-carboxamide with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, involving continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient handling of reagents .
化学反应分析
Types of Reactions
1-(2-chloroacetyl)-N-phenylpiperidine-4-carboxamide can undergo various chemical reactions, including:
Nucleophilic substitution: The chloroacetyl group can be substituted by nucleophiles such as amines or thiols.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxide derivatives or reduction to remove the chloroacetyl group.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like primary or secondary amines, thiols, and alcohols in the presence of a base.
Hydrolysis: Acidic or basic aqueous solutions.
Oxidation: Oxidizing agents like hydrogen peroxide or peracids.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic substitution: Substituted amides or thioamides.
Hydrolysis: Carboxylic acids and amines.
Oxidation: N-oxide derivatives.
Reduction: Dechlorinated derivatives.
科学研究应用
1-(2-chloroacetyl)-N-phenylpiperidine-4-carboxamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
相似化合物的比较
Similar Compounds
Chloroacetamide: A simpler analog with similar reactivity but lacking the piperidine and phenyl groups.
N-phenylpiperidine-4-carboxamide: Lacks the chloroacetyl group, resulting in different reactivity and biological activity.
Chloroacetyl chloride: A precursor used in the synthesis of 1-(2-chloroacetyl)-N-phenylpiperidine-4-carboxamide.
Uniqueness
This compound is unique due to its combination of a chloroacetyl group with a piperidine ring and a phenyl group. This structure imparts specific chemical reactivity and potential biological activity that distinguishes it from other chloroacetamides and piperidine derivatives .
属性
IUPAC Name |
1-(2-chloroacetyl)-N-phenylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O2/c15-10-13(18)17-8-6-11(7-9-17)14(19)16-12-4-2-1-3-5-12/h1-5,11H,6-10H2,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJKSKCQYZODZCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CC=CC=C2)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-(4-fluorophenoxy)-N-[2-(3-methoxyphenyl)ethyl]propane-1-sulfonamide](/img/structure/B2746211.png)
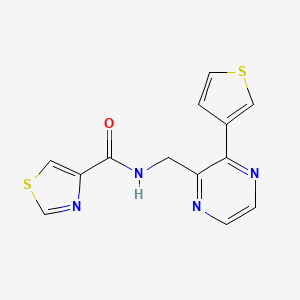
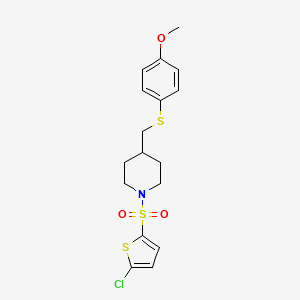
![ethyl 5-{[(4-bromophenyl)carbamoyl]amino}-2,4-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B2746222.png)
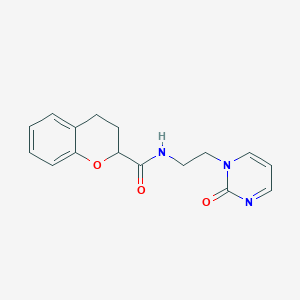
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-phenylmethanesulfonamide](/img/structure/B2746224.png)
![4-(2-ethoxybenzyl)-1-((3-fluorobenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/new.no-structure.jpg)
![N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-diethylsulfamoyl)benzamide methanesulfonate](/img/structure/B2746226.png)
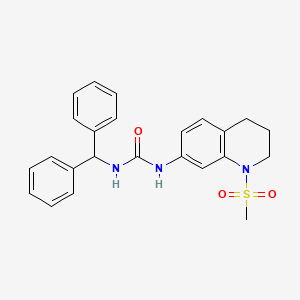
![[1-(Aminomethyl)-3,3-dimethoxycyclobutyl]methanol](/img/structure/B2746228.png)
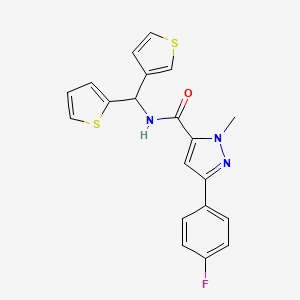
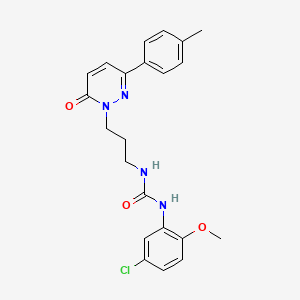
![1-phenyl-3-{[(4-toluidinocarbonyl)oxy]imino}-1H-indol-2-one](/img/structure/B2746233.png)

